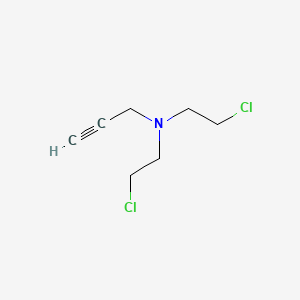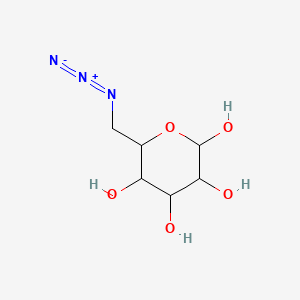![molecular formula C16H8N4Na2O11S2 B12513661 disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate](/img/structure/B12513661.png)
disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate is a complex organic compound known for its vibrant color and significant applications in various scientific fields. This compound is often used in research due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate typically involves a multi-step process. The initial step often includes the nitration of a naphthalene derivative, followed by sulfonation to introduce sulfonate groups. The diazotization of an amine group and subsequent coupling with a dinitrophenyl compound results in the formation of the desired azo compound. The reaction conditions usually require controlled temperatures and the use of strong acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial process also incorporates purification steps such as crystallization and filtration to obtain the compound in its disodium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its color and reactivity.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated naphthoquinones, while reduction can produce aromatic amines. Substitution reactions can result in a variety of functionalized naphthalene derivatives.
Applications De Recherche Scientifique
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions due to its distinct color changes under different conditions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme activities and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting cancer cells due to its ability to generate reactive oxygen species.
Industry: It is employed in the manufacturing of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate involves its interaction with cellular components. The compound can generate reactive oxygen species, leading to oxidative stress and cell death in targeted cells. It also interacts with enzymes such as glutathione S-transferases, which play a role in its metabolic activation and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4-amino-3-[(2,4-dinitrophenyl)azo]naphthalene-1-sulfonate
- Disodium 6-hydroxy-5-[(2,4-dinitrophenyl)azo]naphthalene-2-sulfonate
Uniqueness
Disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate stands out due to its specific structural features, such as the positioning of sulfonate groups and the diazenyl linkage. These characteristics contribute to its unique reactivity and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C16H8N4Na2O11S2 |
|---|---|
Poids moléculaire |
542.4 g/mol |
Nom IUPAC |
disodium;6-[(2,4-dinitrophenyl)diazenyl]-5-oxido-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H10N4O11S2.2Na/c21-16-11-3-2-10(32(26,27)28)5-8(11)6-14(33(29,30)31)15(16)18-17-12-4-1-9(19(22)23)7-13(12)20(24)25;;/h1-7,21H,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
Clé InChI |
XBLIFEQTVVSTIM-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2[O-])S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-2-({7-[2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12513578.png)
![8-[(Methylsulfanyl)methyl]-6-propylergoline](/img/structure/B12513585.png)


![Methyl 2-[(2-chlorophenyl)amino]-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B12513600.png)
![N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine](/img/structure/B12513603.png)

![(2-Carboxyethyl)dimethyl[3-(prop-2-enamido)propyl]azanium](/img/structure/B12513611.png)

![7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12513635.png)




